2-fluoro-N-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide
Description
This compound is a benzamide derivative featuring a pyridazine core substituted with a thioether-linked 2-fluorophenylacetamide moiety. Its structure integrates dual fluorine atoms (on the benzamide and phenyl rings) and a sulfur atom in the thioether bridge, which may influence electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
2-fluoro-N-[6-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N4O2S/c20-13-6-2-1-5-12(13)19(27)23-16-9-10-18(25-24-16)28-11-17(26)22-15-8-4-3-7-14(15)21/h1-10H,11H2,(H,22,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXYAJIVFPCJLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=CC=CC=C3F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following sections compare the target compound with structurally or functionally related molecules from the evidence, focusing on substituents, bioactivity, and physicochemical properties.
Structural Analogues with Pyridazine/Pyrimidine Cores
- N-(2-Fluorophenyl)-2-[6-oxo-3-(4-thiomorpholinyl)-pyridazinyl]acetamide ():
Shares a pyridazinylacetamide backbone but replaces the thioether-linked benzamide with a thiomorpholinyl group. The thiomorpholine ring may enhance solubility due to its polarizable sulfur atom, whereas the target compound’s benzamide moiety could improve aromatic stacking in hydrophobic binding pockets . - 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-(p-tolylamino)pyrimidin-4(3H)-one (): Substitutes pyridazine with a pyrimidinone ring. Reported yield (83.9%) and melting point (227.6–228.6°C) suggest favorable synthetic stability .
Benzamide Derivatives with Thioether Linkages
- N-{2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}benzamide (BTC-h) (): Features a benzothiazole ring instead of pyridazine. Benzothiazoles are known for antimicrobial activity; however, BTC-h showed reduced activity against gram-positive bacteria, possibly due to steric hindrance from the methyl group. This contrasts with fluorine’s smaller size in the target compound, which may facilitate tighter target binding .
- N-[2-[(3,5-Dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (): Incorporates a dichloropyridinyl group and oxadiazole ring. The oxadiazole may confer metabolic stability .
Pharmacological and Functional Comparisons
- AZ331 ():
A 1,4-dihydropyridine derivative with a thioether-linked methoxyphenyl group. Dihydropyridines are calcium channel modulators; the methoxy group in AZ331 may enhance CNS penetration compared to the target’s fluorine substituents. However, the pyridazine core in the target compound could offer distinct conformational rigidity for enzyme inhibition . - TD-1d ():
A pyridone-bearing phenylalanine derivative with a molecular weight of 556.21 g/mol. Its larger size and methoxyphenyl group suggest higher lipophilicity than the target compound, possibly affecting bioavailability .
Tabulated Comparison of Key Compounds
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